![molecular formula C16H23FN2O3S B5869038 N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5869038.png)
N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Compound A, is a novel small molecule that has shown potential in scientific research applications. This compound was first synthesized in 2011 and has since then been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A acts as a selective antagonist of the GluN2B subunit of the NMDA receptor. It binds to a specific site on the receptor and inhibits its activity, leading to a decrease in calcium influx and downstream signaling pathways. This modulation of the NMDA receptor activity has been linked to the anxiolytic and antidepressant-like effects of N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A.
Biochemical and physiological effects:
N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A has been found to have several biochemical and physiological effects, including the modulation of synaptic plasticity, learning and memory processes, and anxiety and depression-related behaviors. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A in lab experiments is its selectivity for the GluN2B subunit of the NMDA receptor, which allows for more precise modulation of NMDA receptor activity. However, one limitation is the lack of information on the pharmacokinetics and pharmacodynamics of N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A, which may affect its efficacy in different experimental paradigms.
Direcciones Futuras
Future research on N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A could focus on the following directions:
1. Investigation of the pharmacokinetics and pharmacodynamics of N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A to better understand its efficacy in different experimental paradigms.
2. Exploration of the potential therapeutic applications of N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A in neurological disorders such as Alzheimer's disease and schizophrenia.
3. Investigation of the molecular mechanisms underlying the neuroprotective effects of N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A in animal models of stroke and traumatic brain injury.
4. Development of more potent and selective analogs of N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A for use in scientific research and potential therapeutic applications.
In conclusion, N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A is a novel small molecule that has shown potential in scientific research applications, particularly in the field of neuroscience. Its selectivity for the GluN2B subunit of the NMDA receptor allows for more precise modulation of NMDA receptor activity, which has been linked to its anxiolytic and antidepressant-like effects. Future research on N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A could focus on investigating its pharmacokinetics and pharmacodynamics, exploring its potential therapeutic applications, investigating its neuroprotective effects, and developing more potent and selective analogs for use in scientific research and potential therapeutic applications.
Métodos De Síntesis
N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A is synthesized through a multistep process that involves the reaction of 4-fluorobenzoyl chloride with cycloheptylamine in the presence of triethylamine. The resulting product is then reacted with methylsulfonyl chloride to yield N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A. The purity of N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A has shown potential in scientific research applications, particularly in the field of neuroscience. It has been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Propiedades
IUPAC Name |
N-cycloheptyl-2-(4-fluoro-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-23(21,22)19(15-10-8-13(17)9-11-15)12-16(20)18-14-6-4-2-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWAEUQTOUGXJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCCCC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.